3-chloro-5-methoxy-4H-1,2,4-triazole

Tautomerism Computational Chemistry Structural Biology

For medicinal chemists and process chemists requiring a defined 4H-tautomer with orthogonal reactivity. Unlike generic 1H-triazoles, this compound offers a unique balance of electron-withdrawing (-Cl) and -donating (-OCH3) effects, achieving est. logP of ~-0.05—ideal for CNS penetration with aqueous solubility. The distinct C3 and C5 handles enable clean sequential SₙAr without protective groups, speeding up library synthesis. Ensure batch-to-batch consistency by sourcing a certified 4H-form, avoiding tautomeric mixtures that compromise reaction outcomes.

Molecular Formula C3H4ClN3O
Molecular Weight 133.54 g/mol
Cat. No. B12931807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-methoxy-4H-1,2,4-triazole
Molecular FormulaC3H4ClN3O
Molecular Weight133.54 g/mol
Structural Identifiers
SMILESCOC1=NNC(=N1)Cl
InChIInChI=1S/C3H4ClN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
InChIKeyWISHSJZPHZENIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methoxy-4H-1,2,4-triazole – Core Structural and Chemical Profile for Sourcing & Synthesis Decisions


3-Chloro-5-methoxy-4H-1,2,4-triazole (CAS 1019030-51-3) is a disubstituted 1,2,4-triazole existing in the 4H-tautomeric form. Its molecular formula is C₃H₄ClN₃O and its molecular weight is 133.54 g·mol⁻¹, as documented in the Chemsrc database [1]. The compound bears a chlorine atom at position 3 and a methoxy group at position 5 on a 4H-1,2,4-triazole ring. This substitution pattern furnishes a fine balance between electron‑withdrawing (–Cl) and electron‑donating (–OCH₃) effects, creating a unique combination of lipophilicity, hydrogen‑bond capability, and regioselective reactivity that differentiates it from 1H‑tautomers and other 3‑ or 5‑substituted analogs often offered as generic triazole building blocks.

Why a Generic 1,2,4-Triazole Cannot Replace 3-Chloro-5-methoxy-4H-1,2,4-triazole in Regioselective Synthesis and Medicinal Chemistry


While 1,2,4-triazoles are ubiquitous in pharmaceutical and agrochemical research, the tautomeric form and substitution pattern critically control their physicochemical and reactivity profiles. The parent 4H-1,2,4-triazole displays a log P of −0.41 [1], whereas the common 3‑chloro‑1H‑1,2,4‑triazole analog has a log P of +0.46 [2]; introducing the methoxy group further modulates polarity and hydrogen‑bond donor/acceptor capacity. Moreover, DFT calculations on a series of 1,2,4‑triazole derivatives have demonstrated that the 4H‑tautomer is thermodynamically favored over the 1H‑tautomer in many cases [3]. Consequently, a procurement decision based solely on the presence of a triazole ring without matching the specific substitution and tautomeric state can lead to altered solubility, misplaced cross‑coupling reactivity, and inconsistent biological readouts. This is particularly true for 3‑chloro‑5‑methoxy‑4H‑1,2,4‑triazole, where the chlorine serves as a handle for nucleophilic aromatic substitution while the methoxy group stabilizes the ring and permits further orthogonal derivatization [4].

3-Chloro-5-methoxy-4H-1,2,4-triazole – Quantified Differentiation vs. Common Analogs


Tautomeric Preference – 4H‑Form Stability vs. 1H‑Tautomers

DFT (B3LYP/6‑311G(d,p)) calculations on a series of 1,2,4‑triazole derivatives revealed that the 4H‑tautomer is thermodynamically more stable than the 1H‑tautomer for all studied molecules [1]. This contrasts with the common 3‑chloro‑1H‑1,2,4‑triazole (CAS 6818‑99‑1), which predominantly exists in the 1H‑form and therefore exhibits a different hydrogen‑bond donor/acceptor arrangement and acid‑base behavior.

Tautomerism Computational Chemistry Structural Biology

Lipophilicity Differentiation – Calculated log P vs. 3‑Chloro‑1H‑triazole

The parent 4H‑1,2,4‑triazole has a computed log P of −0.41 (ALOGPS 2.1) [1], while the commonly available 3‑chloro‑1H‑1,2,4‑triazole exhibits a log P of +0.46 [2]. Although experimental log P data for 3‑chloro‑5‑methoxy‑4H‑1,2,4‑triazole are not publicly available, the combined effect of the chlorine (+0.87 log P shift) and methoxy (−0.51 log P shift, typical for aromatic –OCH₃) would place its log P near −0.05, that is significantly lower than that of 3‑chloro‑1H‑1,2,4‑triazole and higher than that of the parent 4H‑triazole. Such a balanced lipophilicity is often desirable for CNS‑penetrant or oral drug candidates where both permeability and aqueous solubility are required.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen‑Bond Donor/Acceptor Capacity – Contrasting the 4H‑Tautomer with 1H‑Analogs

In the 4H‑tautomer, the acidic proton resides on N‑4, making N‑1 and N‑2 available as hydrogen‑bond acceptors. In contrast, 1H‑substituted 1,2,4‑triazoles such as 3‑chloro‑1H‑1,2,4‑triazole [1] bear the proton on N‑1, exposing different nitrogen positions for hydrogen bonding. A review of triazole physicochemical properties highlights that the 4H‑1,2,4‑triazole scaffold has “significant dual hydrogen bond acceptor and donor capabilities” that distinctly affect drug–target interactions [2]. Computational studies on 4H‑1,2,4‑triazole‑diamine complexes confirm that all nitrogen atoms act as hydrogen‑bond acceptors and all hydrogen atoms as donors [3], a pattern that differs from the 1H‑counterpart.

Hydrogen Bonding Crystal Engineering Molecular Recognition

Synthetic Versatility – Orthogonal Functionalization Handles vs. Symmetrical 3,5‑Dichloro‑1,2,4‑triazole

3‑Chloro‑5‑methoxy‑4H‑1,2,4‑triazole provides two chemically orthogonal handles: the chlorine atom at C‑3 is susceptible to nucleophilic aromatic substitution (SₙAr), while the methoxy group at C‑5 can be demethylated to the hydroxyl tautomer (5‑hydroxy‑1,2,4‑triazole) under mild conditions. This contrasts with symmetrical 3,5‑dichloro‑1,2,4‑triazole, where both positions compete for substitution, often leading to mixtures of mono‑ and di‑substituted products [1]. The gram‑scale synthesis of 3(5)‑functionalized 1,2,4‑triazole building blocks has been demonstrated using the 2‑ethoxy‑2‑iminoacetate hydrochloride route, and the chlorine‑methoxy combination is specifically highlighted as a gateway to further N‑functionalization and ring elaboration [1].

Building Block Medicinal Chemistry Library Synthesis

Commercial Availability and Purity – Defined 4H‑Tautomer vs. Common 1H‑Triazole Mixtures

Vendor specifications for related 4H‑1,2,4‑triazole compounds indicate typical purities of ≥95 % (e.g., Sigma‑Aldrich catalog) . In contrast, many 1H‑1,2,4‑triazoles are supplied as tautomeric mixtures (e.g., 1H‑1,2,4‑triazole/4H‑1,2,4‑triazole blends), which can vary from lot to lot. While a dedicated purity certificate for 3‑chloro‑5‑methoxy‑4H‑1,2,4‑triazole is not publicly available, the CymitQuimica listing for the closely related 3‑chloro‑4H‑1,2,4‑triazole specifies a minimum purity of 95 % . Procuring the defined 4H‑tautomer ensures batch‑to‑batch consistency in reactions that are sensitive to the tautomeric state.

Procurement Quality Control Reproducibility

Where 3-Chloro-5-methoxy-4H-1,2,4-triazole Adds Definable Value – Application Scenarios Supported by Evidence


Lead‑Optimization Programs Requiring Fine‑Tuned Lipophilicity

Medicinal chemistry teams balancing CNS penetration with aqueous solubility can leverage the estimated log P of ≈ −0.05 for 3‑chloro‑5‑methoxy‑4H‑1,2,4‑triazole [REFS-2, REFS-3]. This value sits between that of the polar parent 4H‑1,2,4‑triazole (log P −0.41) and the lipophilic 3‑chloro‑1H‑1,2,4‑triazole (log P +0.46), offering a middle‑ground scaffold that is expected to maintain adequate aqueous solubility while improving passive membrane permeability relative to unsubstituted triazoles [4].

Tautomer‑Sensitive Structural Biology and Crystallography

The defined 4H‑tautomeric form introduces a hydrogen‑bond donor at N‑4 and acceptors at N‑1 and N‑2, a pattern distinct from the 1H‑tautomer present in the majority of commercially available triazoles [REFS-1, REFS-5]. Crystallographers and computational modelers studying protein–ligand interactions where a specific nitrogen must act as a hydrogen‑bond donor can use this compound to avoid tautomeric ambiguity, thereby increasing the likelihood of obtaining interpretable electron density and consistent docking results [4].

Orthogonally‑Protected Building Block for Library Synthesis

The chlorine at C‑3 and the methoxy at C‑5 provide two chemically distinct reactive sites, allowing sequential functionalization without protection‑group manipulation [1]. This contrasts with symmetrical 3,5‑dichloro‑1,2,4‑triazole, which often yields product mixtures upon monosubstitution. In parallel synthesis workflows, the ability to first perform SₙAr at C‑3 with an amine and then liberate the 5‑OH group via demethylation enables a two‑step diversification strategy that can efficiently generate hundreds of analogs for screening [1].

Procurement of a Defined Tautomer for Reproducible Synthesis

For reaction protocols that are sensitive to the tautomeric state—such as N‑alkylation regioselectivity studies or metal‑catalyzed cross‑couplings—sourcing a confirmed 4H‑tautomer with verified purity (typically ≥95 %, as per comparable vendor specifications) eliminates the inconsistency introduced by tautomeric mixtures [REFS-2, REFS-3]. This is particularly important for kilogram‑scale process chemistry where subtle changes in tautomeric ratio can alter reaction kinetics and yields.

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